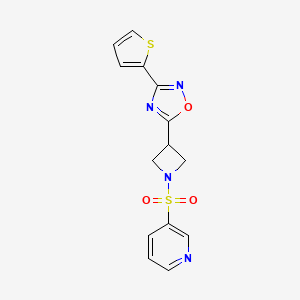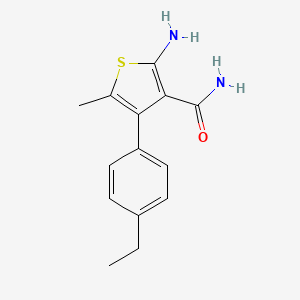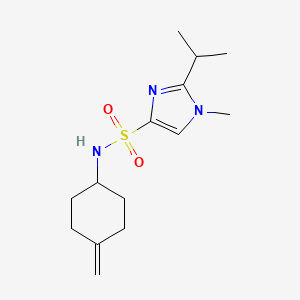
5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex organic compound that features a combination of pyridine, azetidine, thiophene, and oxadiazole moieties. These structural components suggest that the compound may have interesting chemical and biological properties, potentially useful in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole likely involves multiple steps, including the formation of the azetidine ring, the sulfonylation of the pyridine, and the construction of the oxadiazole ring. Typical reaction conditions might include:
Formation of Azetidine Ring: This could involve cyclization reactions under basic or acidic conditions.
Sulfonylation of Pyridine: This step might use sulfonyl chlorides in the presence of a base.
Construction of Oxadiazole Ring: This could involve cyclization reactions using hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing the oxadiazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
The compound could be used as a building block in organic synthesis, potentially leading to new materials or pharmaceuticals.
Biology
It might exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
If biologically active, it could be explored for therapeutic applications, including as a lead compound in medicinal chemistry.
Industry
The compound might find applications in materials science, such as in the development of new polymers or electronic materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. For example, if the compound exhibits antimicrobial activity, it might target bacterial enzymes or cell membranes. If it has anticancer properties, it might interfere with cell division or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
5-(1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)-1,2,4-oxadiazole: Lacks the thiophene ring.
3-(Thiophen-2-yl)-1,2,4-oxadiazole: Lacks the pyridine and azetidine moieties.
1-(Pyridin-3-ylsulfonyl)azetidine: Lacks the oxadiazole and thiophene rings.
Uniqueness
The combination of pyridine, azetidine, thiophene, and oxadiazole rings in a single molecule might confer unique chemical and biological properties, making it distinct from other compounds with only one or two of these features.
Properties
IUPAC Name |
5-(1-pyridin-3-ylsulfonylazetidin-3-yl)-3-thiophen-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S2/c19-23(20,11-3-1-5-15-7-11)18-8-10(9-18)14-16-13(17-21-14)12-4-2-6-22-12/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHWEKYDUVQFNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)C3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(9-Chloro-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2521190.png)

![2-chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2521192.png)

![4-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methoxy}-2-methylpyridine](/img/structure/B2521196.png)
![6-[5-(5-Oxo-1-phenylpyrrolidine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2521197.png)

![(Z)-ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2521203.png)
![1-[4-(1,2-Oxazol-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2521204.png)
![1-(benzenesulfonyl)-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2521206.png)
![(2Z)-2-[(3,4-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2521209.png)

![N-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2521212.png)
